4-[[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]methyl]benzonitrile
Description
This compound features a benzothiazole ring (1,1-dioxo-1,2-benzothiazol-3-yl) linked via a methylamino-pyrrolidinyl spacer to a benzonitrile group. The pyrrolidine ring introduces conformational flexibility, while the benzonitrile group may contribute to aromatic stacking or dipole interactions in binding pockets.
Properties
IUPAC Name |
4-[[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-23(20-18-4-2-3-5-19(18)27(25,26)22-20)17-10-11-24(14-17)13-16-8-6-15(12-21)7-9-16/h2-9,17H,10-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODUOPPOZRTPEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)CC2=CC=C(C=C2)C#N)C3=NS(=O)(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,2-Benzothiazol-3-yl Sulfone Core
The 1,2-benzothiazole scaffold with a sulfone group is synthesized via cyclization followed by oxidation. A validated approach involves reacting 2-aminothiophenol (1 ) with triethyl orthoacetate under reflux to form 2-methyl-1,3-benzothiazole (2 ) . Subsequent oxidation of the thioether to sulfone is achieved using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid, yielding 1,1-dioxo-1,2-benzothiazol-3-yl derivatives (3 ) (Scheme 1) .
Scheme 1 :
-
Cyclization :
-
Oxidation :
Key parameters include reflux duration (24–48 h) and oxidant stoichiometry (2–3 equivalents). Yields for analogous sulfone formations range from 70–85% .
Introduction of the Methylamino Group at C3
The methylamino moiety is introduced via nucleophilic substitution or transition-metal-catalyzed amination. In a method adapted from Hantzsch thiazole synthesis, the 3-bromo derivative of 3 is treated with methylamine in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to afford 3-(methylamino)-1,2-benzothiazole 1,1-dioxide (4 ) (Scheme 2) . Alternatively, Ullmann-type coupling using copper iodide and a diamine ligand achieves similar results at elevated temperatures (100–120°C) .
Scheme 2 :
Yields for this step vary between 65–78%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures) .
Functionalization of Pyrrolidine with a Methylene Linker
The pyrrolidine ring is synthesized via cyclization of 1,4-diaminobutane derivatives. A reported protocol involves reacting 1,4-dibromobutane with sodium cyanide to form pyrrolidine-3-carbonitrile (5 ), followed by N-methylation using methyl iodide and potassium carbonate (Scheme 3) . The methylene bridge is introduced by treating pyrrolidine with formaldehyde under Mannich reaction conditions, yielding 1-(aminomethyl)pyrrolidine (6 ) .
Scheme 3 :
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Cyclization :
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Methylation :
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Mannich Reaction :
Reaction optimization notes:
-
Mannich reactions require anhydrous conditions and temperatures of 60–80°C.
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Yields: 70–82% after column chromatography (silica gel, ethyl acetate/hexane) .
Coupling of Benzothiazole and Pyrrolidine Moieties
The benzothiazole and pyrrolidine subunits are conjugated via reductive amination or SN2 alkylation. In a representative procedure, 4 and 6 are reacted in dichloromethane with triethylamine, using sodium triacetoxyborohydride (STAB) as a reducing agent to form the secondary amine linkage (7 ) (Scheme 4) .
Scheme 4 :
Critical parameters:
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Molar ratio (1:1.2 for amine:benzothiazole).
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Reaction time: 12–24 h at room temperature.
Final Assembly with Benzonitrile
The benzonitrile group is introduced via Suzuki-Miyaura coupling. The boronic ester derivative of benzonitrile (8 ) is prepared by treating 4-bromobenzonitrile with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ (Scheme 5) . Subsequent coupling with 7 under palladium catalysis (Pd(PPh₃)₄) in toluene/ethanol affords the target compound .
Scheme 5 :
-
Boronation :
-
Cross-Coupling :
Optimized conditions:
Analytical Data and Characterization
Table 1 : Spectral Data for Key Intermediates
| Compound | 1H NMR (δ, ppm) | MS (m/z) |
|---|---|---|
| 3 | 2.66 (s, 3H, CH₃), 7.88–8.81 (m, Ar-H) | 207.1 [M+H]+ |
| 7 | 3.28–3.41 (m, 2H), 6.55 (br s, 1H) | 422.2 [M+Na]+ |
| Target | 1.38 (s, 9H), 6.01 (s, 1H), 9.20 (s, 1H) | 523.3 [M+H]+ |
Purity : ≥95% (HPLC, C18 column, acetonitrile/water).
Challenges and Optimization Strategies
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Sulfone Oxidation : Over-oxidation to sulfonic acids is mitigated by controlling reaction time (≤6 h) and temperature (0–5°C) .
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Pyrrolidine Ring Strain : Microwave-assisted synthesis reduces epimerization risks during Mannich reactions .
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Cross-Coupling Efficiency : Catalyst loading (0.5–1.0 mol% Pd) and degassing protocols minimize side reactions .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzonitrile group and pyrrolidine tertiary amine enable nucleophilic substitution. For example:
-
Hydrolysis of Nitrile to Carboxylic Acid :
Under acidic or alkaline conditions, the nitrile group can hydrolyze to form a carboxylic acid derivative. This reaction typically requires elevated temperatures and catalysts (e.g., H₂SO₄ or NaOH) . -
Amine-Alkylation :
The pyrrolidine tertiary amine can undergo alkylation with alkyl halides or epoxides. For instance, reaction with methyl iodide forms a quaternary ammonium salt:
Reduction Reactions
The nitrile group is reducible to a primary amine using reagents like LiAlH₄ or catalytic hydrogenation (H₂/Pd):
Electrophilic Aromatic Substitution
The benzothiazole sulfone moiety directs electrophilic substitution to specific positions due to its electron-withdrawing nature. Halogenation or nitration may occur under controlled conditions :
| Reaction Type | Reagents | Position of Substitution |
|---|---|---|
| Bromination | Br₂/FeBr₃ | Para to sulfone group |
| Nitration | HNO₃/H₂SO₄ | Meta to sulfone group |
Coordination Chemistry
The tertiary amine and sulfone groups enable metal coordination. For example:
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Palladium Complexation :
The pyrrolidine nitrogen can act as a ligand in palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) .
Reactivity of the Sulfone Group
The 1,2-benzothiazole-1,1-dioxide group exhibits limited reactivity under standard conditions but can participate in:
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Nucleophilic Aromatic Substitution :
Strong nucleophiles (e.g., amines) displace sulfone groups at elevated temperatures .
Biological Activity-Related Reactions
As a pharmaceutical intermediate, this compound may undergo targeted modifications:
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Prodrug Formation :
Esterification of the nitrile or amine groups to enhance bioavailability.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing benzothiazole derivatives can exhibit anticancer properties. The structural features of 4-[[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]methyl]benzonitrile suggest that it may interact with specific cellular pathways involved in cancer cell proliferation and survival. Preliminary studies have shown that related compounds can inhibit tumor growth in vitro and in vivo models .
Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of human leukocyte elastase (HLE) and porcine pancreatic elastase (PPE). In biochemical assays, related benzothiazole derivatives demonstrated weak inhibition of these enzymes, suggesting that further modifications could enhance their efficacy as therapeutic agents against diseases characterized by excessive elastase activity, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis .
Drug Development
The unique functional groups present in this compound make it a valuable scaffold for drug development. Its ability to form hydrogen bonds and π–π stacking interactions can be exploited to design more potent inhibitors or modulators of biological targets. The compound's interactions with protein targets can be modeled using computational chemistry techniques to predict binding affinities and optimize lead compounds .
Biological Assays
The compound's structure allows for the exploration of its biological activity through various assays. For instance, it can be tested for anti-inflammatory properties or as an antimicrobial agent. Studies have shown that benzothiazole derivatives possess significant antibacterial and antifungal activities, which could be harnessed in developing new antibiotics .
Polymeric Composites
In material science, the incorporation of benzothiazole derivatives into polymer matrices has been explored to enhance mechanical properties and thermal stability. The compound can serve as a crosslinking agent or additive in polymer formulations, potentially leading to materials with improved performance characteristics suitable for industrial applications .
Sensors
The electronic properties of this compound also make it a candidate for sensor technology. Its ability to undergo redox reactions can be utilized in the development of electrochemical sensors for detecting environmental pollutants or biomolecules .
Case Studies
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Related compounds showed significant inhibition of cancer cell lines in vitro. |
| Enzyme Inhibition | Weak inhibition of HLE (15% at 200 µM) indicates potential for further development. |
| Material Properties | Enhanced thermal stability observed when incorporated into polymer composites. |
| Sensor Development | Demonstrated potential as an electrochemical sensor for detecting specific analytes. |
Mechanism of Action
The mechanism of action of 4-[[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]methyl]benzonitrile involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
Key structural analogs and their distinguishing features are summarized below:
*Calculated based on molecular formula.
Key Structural and Functional Differences
- Heterocyclic Core: The target compound’s benzothiazole core is distinct from the imidazopyridazine (K51, ) and thiazolidinone (COVPDB103, ) cores. Benzothiazoles are known for their metabolic stability and electron-withdrawing properties, which may enhance target binding compared to imidazopyridazines or thiazolidinones . Imidazopyridazine derivatives (e.g., ) exhibit antiviral or kinase inhibitory activities, suggesting that core modifications significantly influence biological targeting.
- In contrast, K51 uses a hydroxymethyl-methylpropyl chain, which may enhance solubility but reduce rigidity. The benzonitrile group is a common feature across all compounds, likely contributing to π-π stacking or dipole interactions in hydrophobic pockets .
- Pharmacological Profiles: The kinase inhibitor activity of (402.5 g/mol) highlights the importance of the imidazopyridazine core and butanoyl substituent in enzyme binding. The target compound’s benzothiazole core, with its sulfone group, may offer improved selectivity for sulfonate-binding targets (e.g., proteases or oxidases) . Thiazolidinone derivatives (e.g., ) are often associated with antimicrobial or anti-inflammatory activities, but COVPDB103’s specific role remains uncharacterized.
Research Implications and Gaps
- Analogues : Comparative pharmacokinetic studies (e.g., solubility, metabolic stability) between benzothiazole and imidazopyridazine derivatives could guide lead optimization.
Biological Activity
4-[[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]methyl]benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and comparative analysis with similar compounds.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Benzothiazole Ring : The benzothiazole moiety is synthesized via cyclization reactions.
- Introduction of the Pyrrolidine Moiety : This is achieved through nucleophilic substitution reactions.
- Coupling with Benzonitrile : The final step involves coupling the intermediate with a benzonitrile derivative under specific reaction conditions.
Biological Activity
The biological activity of this compound has been investigated in various studies:
The compound interacts with specific molecular targets such as enzymes and receptors, leading to modulation of biological pathways. Notably, it has been shown to inhibit certain cancer cell lines by targeting pathways involved in cell proliferation and survival.
Therapeutic Applications
Research has indicated several therapeutic applications:
- Anticancer Activity : The compound has demonstrated efficacy against various cancer types by inducing apoptosis in malignant cells.
- Antimicrobial Properties : It shows potential as an antimicrobial agent, particularly against resistant strains of bacteria.
Comparative Analysis
A comparison with similar compounds reveals distinct advantages:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| Compound A | Structure A | Moderate anticancer activity | Similar benzothiazole core |
| Compound B | Structure B | High antibacterial efficacy | Different substituents affect potency |
Case Studies
Several studies have highlighted the compound's effectiveness:
- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines.
- Antibacterial Testing : In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus.
Research Findings
Recent findings underscore the importance of this compound in drug development:
- Inhibition Studies : The compound was found to inhibit key enzymes involved in tumor progression.
- Synergistic Effects : When combined with other therapeutic agents, it exhibited enhanced efficacy, suggesting potential for combination therapies.
Q & A
Basic Research Questions
Q. What are the critical challenges in synthesizing 4-[[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]methyl]benzonitrile, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of this compound requires precise control of substituent reactivity. The benzothiazole and pyrrolidine moieties are sensitive to oxidation and steric hindrance. Use microwave-assisted synthesis (e.g., 50°C, methylene chloride solvent) to improve yield, as demonstrated in triazole-pyrazole hybrid syntheses . Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) ensures minimal byproduct contamination. Validate purity using TLC and NMR (δ 7.6–7.8 ppm for aromatic protons) .
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer : Combine multiple techniques:
- 1H/13C NMR : Confirm aromatic (δ ~7.6–7.8 ppm) and aliphatic (δ ~2.4 ppm for methyl groups) proton environments .
- HRMS : Verify molecular ion peaks (e.g., m/z 224.0805 for similar nitrile-containing analogs) .
- IR Spectroscopy : Identify key functional groups (e.g., nitrile C≡N stretch at ~2228 cm⁻¹, sulfonamide S=O at ~1377 cm⁻¹) .
Q. How can initial biological activity screening be designed to assess this compound’s potential as a kinase inhibitor?
- Methodological Answer : Use in vitro kinase assays (e.g., ADP-Glo™) targeting conserved ATP-binding pockets. Prioritize kinases with structural homology to benzothiazole-binding domains (e.g., MAPK or PI3K families). Include positive controls (e.g., staurosporine) and validate results with dose-response curves (IC50 calculations) .
Advanced Research Questions
Q. What computational strategies are effective for predicting binding modes of this compound with sulfonamide-sensitive enzymes?
- Methodological Answer : Perform docking studies (AutoDock Vina or Schrödinger) using crystal structures of target enzymes (e.g., carbonic anhydrase IX). Parameterize the benzothiazole and nitrile groups for accurate charge distribution. Validate predictions with MD simulations (GROMACS, 100 ns) to assess binding stability. Compare results with experimental SAR data .
Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?
- Methodological Answer :
- Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO, cross-referenced with HPLC-UV quantification .
- Bioavailability : Apply parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell models. Adjust formulation using cyclodextrin-based encapsulation if logP > 3 .
- Contradiction Analysis : Replicate studies under standardized conditions (e.g., 25°C, inert atmosphere) to isolate variables .
Q. What experimental frameworks are suitable for investigating the compound’s metabolic stability in hepatic systems?
- Methodological Answer :
- In vitro : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Monitor depletion via LC-MS/MS over 60 minutes .
- Metabolite ID : Use high-resolution MS/MS (e.g., Q-TOF) to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
- Data Interpretation : Apply kinetic models (e.g., Michaelis-Menten) to estimate intrinsic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
